Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties . This compound, with its intricate structure, exhibits significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- typically involves multi-step reactions. One common method includes the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone, followed by cyclization . This reaction can be carried out under refluxing conditions in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide under mild conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions
Oxidation: Cobalt oxide as a catalyst.
Reduction: Hantzsch esters as stoichiometric reductants.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted quinolines, indoles, quinoxalines, and 3,4-dihydroisoquinolines .
Scientific Research Applications
Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of oncogenic Ras by binding to its active site, thereby preventing its interaction with downstream signaling molecules . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar chemical reactivity.
Isoquinoline: Another nitrogen-based heterocyclic compound with distinct pharmacological properties.
Cinnoline: Known for its antimicrobial and anticancer activities.
Uniqueness
Benzo[h]quinolin-4-amine, 3-ethyl-N-1-naphthalenyl- stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61077-87-0 |
---|---|
Molecular Formula |
C25H20N2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-ethyl-N-naphthalen-1-ylbenzo[h]quinolin-4-amine |
InChI |
InChI=1S/C25H20N2/c1-2-17-16-26-25-21-12-6-4-9-19(21)14-15-22(25)24(17)27-23-13-7-10-18-8-3-5-11-20(18)23/h3-16H,2H2,1H3,(H,26,27) |
InChI Key |
JZBDZKSDUWJIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=CC4=CC=CC=C43)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.